molecular formula C16H23N3O B13009294 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B13009294
M. Wt: 273.37 g/mol
InChI Key: LKKBAWHFLCKPGQ-UHFFFAOYSA-N
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Description

1-(2-(6-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring and a pyridine ring, both of which are significant in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.

    Coupling Reactions: The cyclobutylamino group is attached to the pyridine ring through coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final step involves the formation of the ethanone group, which can be achieved through acylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

1-(2-(6-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-(6-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

1-(2-(6-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:

    Piperidine Derivatives: These compounds share the piperidine ring structure and are widely used in medicinal chemistry for their diverse biological activities.

    Pyridine Derivatives: Compounds with a pyridine ring are known for their roles in drug discovery and development.

    Cyclobutylamino Compounds: These compounds feature the cyclobutylamino group and are studied for their unique chemical properties.

The uniqueness of this compound lies in its combination of these structural features, which confer specific biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

1-[2-[6-(cyclobutylamino)pyridin-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C16H23N3O/c1-12(20)19-10-3-2-7-15(19)13-8-9-16(17-11-13)18-14-5-4-6-14/h8-9,11,14-15H,2-7,10H2,1H3,(H,17,18)

InChI Key

LKKBAWHFLCKPGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CN=C(C=C2)NC3CCC3

Origin of Product

United States

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